molecular formula C14H13BrN2O4S2 B3394614 4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide CAS No. 5510-58-7

4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide

Cat. No.: B3394614
CAS No.: 5510-58-7
M. Wt: 417.3 g/mol
InChI Key: SCMIXPFRSWCHNT-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core with a 2-bromophenylthio substituent at the 4-position, a nitro group at the 3-position, and N,N-dimethylation on the sulfonamide nitrogen. The thioether linkage (C–S–C) distinguishes it from typical sulfonamide (S–N–S) derivatives, affecting metabolic stability and electronic properties .

Properties

IUPAC Name

4-(2-bromophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S2/c1-16(2)23(20,21)10-7-8-14(12(9-10)17(18)19)22-13-6-4-3-5-11(13)15/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMIXPFRSWCHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652117
Record name 4-[(2-Bromophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-58-7
Record name 4-[(2-Bromophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, focusing on its antioxidant, anticancer, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the bromophenyl and nitro groups enhances its reactivity and potential therapeutic applications.

Antioxidant Activity

Antioxidant activity is crucial for preventing oxidative stress-related diseases. The antioxidant potential of similar sulfonamide derivatives has been evaluated using various assays. For instance, compounds with similar structures have shown significant radical scavenging activity, with some exhibiting higher efficacy than standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Ascorbic Acid50
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide35

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been extensively studied. In vitro assays demonstrate that compounds structurally related to This compound exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant inhibition of cell proliferation in human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines .

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxicity of related compounds, the following results were obtained:

  • U-87 Cell Line : IC50 values ranged from 15 to 30 µM for various derivatives.
  • MDA-MB-231 Cell Line : IC50 values were higher, indicating selective toxicity towards glioblastoma cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundU-87TBDCurrent Study
Similar Sulfonamide DerivativeMDA-MB-23125
Another Sulfonamide DerivativeU-8720

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Research indicates that compounds with similar structures can exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis .

Scientific Research Applications

Introduction to 4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide

This compound is a sulfonamide compound that has garnered attention in various scientific research domains due to its potential biological activities and applications. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and environmental studies.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics. Studies have shown that compounds with similar structures demonstrate efficacy against various strains of bacteria, including resistant strains .

Anti-Tubercular Activity

Recent studies have focused on the synthesis of benzothiazole-based compounds, which share structural similarities with this compound. These compounds have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis in vitro and in vivo, suggesting potential therapeutic applications .

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of sulfonamide derivatives revealed that modifications to the bromophenyl and nitro groups significantly affect biological activity. Compounds with electron-withdrawing groups, such as nitro, enhance antimicrobial potency .

Polymer Chemistry

The compound can serve as a building block in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that sulfonamide-containing polymers exhibit improved performance in various applications, including coatings and adhesives .

Case Study: Synthesis of Functional Polymers

In a recent study, researchers synthesized a series of polymers incorporating sulfonamide moieties. These polymers demonstrated enhanced solubility and thermal properties compared to their non-sulfonamide counterparts, indicating their potential use in advanced material applications .

Water Treatment

The compound's ability to interact with heavy metals suggests potential applications in environmental remediation. Sulfonamides can form complexes with metal ions, facilitating their removal from contaminated water sources. This property has been explored for developing new adsorbents for wastewater treatment .

Case Study: Heavy Metal Adsorption

A study evaluated the effectiveness of sulfonamide derivatives in adsorbing lead ions from aqueous solutions. Results indicated that the compound could effectively reduce lead concentration below regulatory limits, highlighting its potential in environmental cleanup efforts .

Comparison with Similar Compounds

N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide ()

  • Key Differences: Sulfonamide vs. Thioether: The target compound’s thioether linkage (C–S–C) replaces the sulfonamide (S–N–S) in this analog. Substituents: The target’s nitro group and N,N-dimethylation are absent here. Nitro groups enhance electrophilicity, which may influence binding to biological targets (e.g., enzymes or receptors). Biological Implications: The absence of a nitro group in ’s compound may reduce oxidative stress induction or electrophilic reactivity compared to the target .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

  • Key Differences: Heterocyclic vs. Functional Groups: The target’s nitro group and N,N-dimethylation are absent here. Antimicrobial Activity: highlights antimicrobial properties in sulfonamide derivatives, suggesting the target’s nitro and thio groups may alter spectrum or potency .

4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide ()

  • Key Differences: Halogenation Pattern: Both compounds feature bromine, but ’s compound has dual bromine atoms and a nitro group at the 2-position. The target’s 3-nitro and thioether groups create distinct electronic and steric environments. Solubility: The dual bromine atoms in may further reduce aqueous solubility compared to the target .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

  • Key Differences: Fluorine vs. Bioavailability: The target’s thioether and nitro groups may reduce solubility but improve membrane permeability compared to ’s polar structure .

Comparative Data Table

Compound Key Substituents Functional Groups Potential Biological Impact
Target Compound 2-Bromophenylthio, 3-nitro, N,N-dimethyl Thioether, Nitro, Sulfonamide Enhanced lipophilicity, electrophilic reactivity
2-Bromophenyl, 4-methylphenylsulfonyl Sulfonamide, Bromine Moderate polarity, reduced metabolic stability
5-Methyloxazole, Methyl Sulfonamide, Oxazole Antimicrobial via heterocyclic interactions
4-Bromo-2-nitrophenyl, Bromine Sulfonamide, Nitro, Bromine High lipophilicity, potential halogen bonding
4-Fluoro, 2,3-Dimethylphenyl Double sulfonamide, Fluorine High polarity, limited membrane permeability

Research Implications

  • Thioether Advantage : Unlike sulfonamides, thioethers resist hydrolysis, suggesting improved in vivo stability .

Q & A

Q. What are the critical functional groups in this compound, and how are they characterized analytically?

The compound contains a sulfonamide core (-SO₂NMe₂), a 2-bromophenylthio group, and a nitro substituent. Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, distinguishing aromatic protons (δ 7.2–8.5 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., halogen bonding from bromine) .
  • IR spectroscopy : Confirms sulfonamide S=O stretching (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Q. What synthetic routes are reported for this sulfonamide derivative?

A typical multi-step synthesis involves:

  • Sulfonylation : Reacting 3-nitrobenzenesulfonyl chloride with dimethylamine to form N,N'-dimethyl-3-nitrobenzenesulfonamide.
  • Thioether formation : Coupling the sulfonamide with 2-bromothiophenol via nucleophilic aromatic substitution (SnAr) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Advanced Research Questions

Q. How can reaction yields be optimized given the nitro group’s electron-withdrawing effects?

The nitro group deactivates the benzene ring, slowing thioether formation. Strategies include:

  • Temperature control : Heating (80–100°C) accelerates SnAr but risks nitro group decomposition .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophile accessibility .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states .

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Contradictions may arise from assay conditions or off-target effects. Methodological approaches:

  • Dose-response curves : Establish IC₅₀ values across multiple concentrations to differentiate specific vs. nonspecific interactions .
  • Selectivity profiling : Screen against related enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
  • Cellular viability assays : Pair enzyme inhibition data with MTT or Annexin V staining to assess cytotoxicity .

Q. What experimental designs are robust for studying environmental fate and degradation pathways?

Adapt methodologies from environmental chemistry studies:

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) or aqueous buffers (pH 4–10) at 25–50°C, monitoring degradation via HPLC-MS .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri to assess acute toxicity, with LC₅₀ calculations .
  • Soil/water partitioning : Measure log Kow (octanol-water) and Kd (soil adsorption) to model environmental persistence .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeYield*Reference
Sulfonylation3-nitrobenzenesulfonyl chloride, dimethylamine, DCM, 0°C → RTIntroduce sulfonamide core70–85%
Thioether coupling2-bromothiophenol, K₂CO₃, DMF, 80°C, 12hAttach bromophenylthio group50–65%
PurificationSilica gel chromatography (EtOAc:Hexane = 1:3)Isolate pure product90–95% purity

*Yields estimated from analogous syntheses in cited literature.

Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionTechnique
Overlapping NMR signalsUse DEPT-135 or HSQC to assign quaternary carbons2D NMR
Low crystallinityVapor diffusion (ether into DCM) for slow crystal growthX-ray crystallography
Nitro group instabilityAvoid prolonged heating >100°C; use inert atmospheresSynthetic protocols

Critical Analysis of Evidence

  • Structural data from X-ray studies () confirm steric effects from the bromophenyl group, influencing crystal packing.
  • Synthetic protocols in and emphasize temperature/pH control, aligning with the nitro group’s reactivity.
  • Environmental methodologies in provide frameworks for fate studies but require adaptation to nitro-sulfonamide systems.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide

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